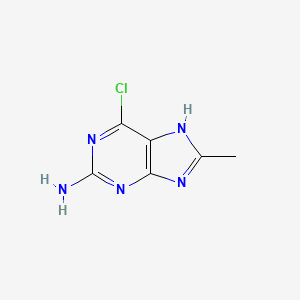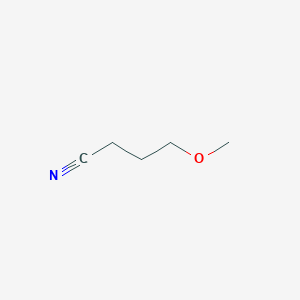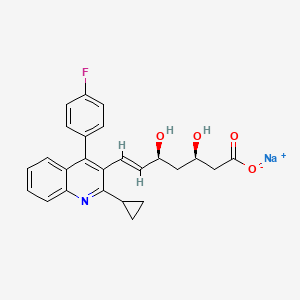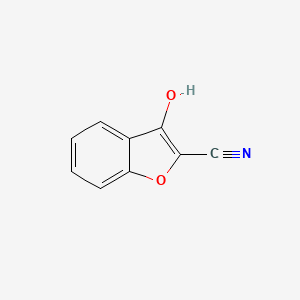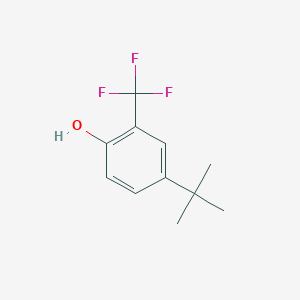
2-(1H-Inden-2-yl)ethan-1-ol
Descripción general
Descripción
“2-(1H-Inden-2-yl)ethan-1-ol” is a compound that contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . The “2-yl” indicates that the ethan-1-ol group is attached to the 2-position of the indene ring. Ethan-1-ol is simply an ethanol molecule, implying that there is an -OH (hydroxyl) group present .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the hydroxyl group, which is a common functional group in organic chemistry that often participates in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxyl group) would influence properties like solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Anti-inflammatory Potential
One significant application of derivatives of 2-(1H-Inden-2-yl)ethan-1-ol is in the field of anti-inflammatory agents. Research has shown that diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol demonstrate significant anti-inflammatory activity both in vivo and in vitro, suggesting a potential new class of anti-inflammatory agents (Sheridan et al., 2009).
Olefin Polymerization Catalysts
Another application is in the synthesis of ligands for olefin polymerization catalysts. A study synthesized a class of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane and characterized them using various spectroscopic methods. These compounds were then applied as ligands in the fabrication of metal complexes used as catalysts for olefin polymerization (Lotfi et al., 2019).
Coordination Chemistry
The compound also finds application in coordination chemistry. The synthesis of 2,3,4,7-Tetrahydro-1H-inden-2-ol and its derivatives has been explored for this purpose. The molecular structure and the formation of hydrogen-bonded polymers due to hydroxo functions in these compounds highlight their potential in coordination chemistry (Vieille-Petit et al., 2004).
Antibacterial and Antifungal Activities
Derivatives of this compound have been synthesized with demonstrated antibacterial and antifungal activities. These derivatives have shown effectiveness against various microbial strains, suggesting their utility in antimicrobial research (Anonymous, 2020).
Crystallography and Molecular Structures
The compound and its derivatives have been studied extensively in crystallography to understand their molecular structures. Research has focused on exploring the crystal and molecular structures of novel compounds based on the this compound framework, contributing significantly to the field of crystallography and structural chemistry (Şahin et al., 2014).
Anticancer Research
Interestingly, derivatives of this compound have shown promising results in anticancer research. For instance, a derivative was discovered with potent antiproliferative activity and was found to disrupt microtubule formation, inhibiting tumor growth in vivo, indicating potential in cancer therapy (Suzuki et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-inden-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNLRFZWGHVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558821 | |
| Record name | 2-(1H-Inden-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57932-06-6 | |
| Record name | 2-(1H-Inden-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

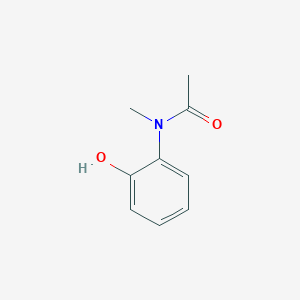
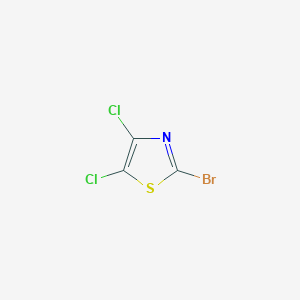
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)

